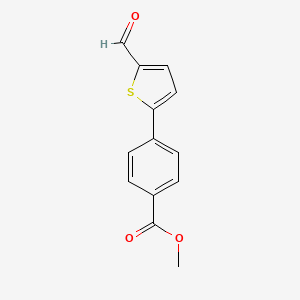

Methyl 4-(5-formyl-2-thienyl)benzoate

Overview

Description

“Methyl 4-(5-formyl-2-thienyl)benzoate” is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use .

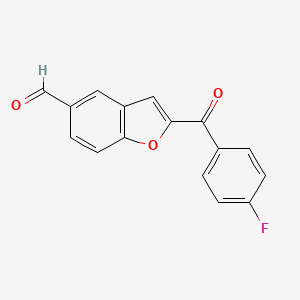

Molecular Structure Analysis

The molecular formula of “this compound” is C13H10O3S .Physical And Chemical Properties Analysis

“this compound” is a combustible material . Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .Scientific Research Applications

Synthesis and Intermediate Applications

- Synthesis of Bioactive Compounds: Methyl 4-(5-formyl-2-thienyl)benzoate has been identified as a crucial intermediate in the synthesis of bisbibenzyls, which are natural products with diverse biological activities. The synthesis process involves a condensation reaction starting from methyl 4-bromobenzoate and involves catalysts like cupric oxide for optimal yield (Lou Hong-xiang, 2012).

Biological and Pharmaceutical Research

Antibacterial Activity

The compound has been used as a precursor in synthesizing heterocyclic scaffolds with thiazole and thiazolidinone rings, showing good antibacterial activity against various bacteria, comparable to standard treatments like Ampicillin (E. Abdel‐Galil, E. B. Moawad, A. El‐Mekabaty, Gehad E. Said, 2018).

Antimicrobial and Corrosion Inhibition

Schiff base ligands derived from the compound have shown antimicrobial activities against both gram-positive and gram-negative bacteria. Additionally, these ligands exhibit good corrosion inhibition properties on mild steel in acidic solutions, making them valuable in industrial applications (S. Pandiarajan, D. Easwaramoorthy, N. Hajarabeevi, R. Karthikeyan, 2020).

Material Science and Chemistry

Polymer Synthesis

The compound has been used in the synthesis of hyperbranched aromatic polyamide, with applications in material science. These polymers are soluble in various solvents and have been characterized for their molecular structures and weights (Gang Yang, M. Jikei, M. Kakimoto, 1999).

Organic Synthesis and Drug Discovery

It serves as a building block in drug discovery, particularly in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives offer the possibility to explore various chemical spaces for potential drug targets (Martina Durcik, Žan Toplak, Nace Zidar, et al., 2020).

Catalysis in Chemical Reactions

The compound has been used in catalyzing various chemical reactions, such as the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), indicating its potential as an efficient catalyst in organic synthesis (Z. Karimi-Jaberi, Baharak Pooladian, M. Moradi, E. Ghasemi, 2012).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-(5-formyl-2-thienyl)benzoate are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

properties

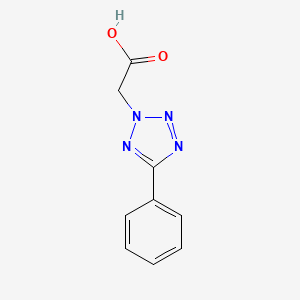

IUPAC Name |

methyl 4-(5-formylthiophen-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-16-13(15)10-4-2-9(3-5-10)12-7-6-11(8-14)17-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZJKUTYQOHLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376908 | |

| Record name | methyl 4-(5-formyl-2-thienyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

639816-37-8 | |

| Record name | methyl 4-(5-formyl-2-thienyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one](/img/structure/B1607639.png)

![8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1607653.png)

![2-(2-(4-(4-(morpholinosulfonyl)benzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1607656.png)

![4-[(4-Nitrophenoxy)acetyl]morpholine](/img/structure/B1607658.png)